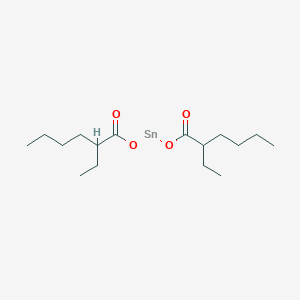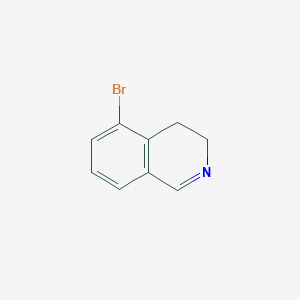
5-Bromo-3,4-dihydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-3,4-dihydroisoquinoline: is a chemical compound with the molecular formula C9H8BrN It is a derivative of isoquinoline, where the bromine atom is substituted at the 5th position and the compound is partially hydrogenated at the 3rd and 4th positions
准备方法
Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 5-Bromo-3,4-dihydroisoquinoline involves the bromination of 3,4-dihydroisoquinoline. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the 5th position .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply. The use of continuous flow reactors and automated synthesis could be potential methods for industrial production.
化学反应分析
Types of Reactions:
Oxidation: 5-Bromo-3,4-dihydroisoquinoline can undergo oxidation reactions to form 5-bromoisoquinoline. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form 5-bromo-1,2,3,4-tetrahydroisoquinoline using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various derivatives. For example, reacting with sodium methoxide can yield 5-methoxy-3,4-dihydroisoquinoline.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: 5-Bromoisoquinoline.
Reduction: 5-Bromo-1,2,3,4-tetrahydroisoquinoline.
Substitution: 5-Methoxy-3,4-dihydroisoquinoline.
科学研究应用
Chemistry: 5-Bromo-3,4-dihydroisoquinoline is used as an intermediate in the synthesis of various organic compounds. Its bromine atom allows for further functionalization, making it a versatile building block in organic synthesis .
Biology and Medicine: Its derivatives may exhibit biological activities such as anti-inflammatory, anti-cancer, and anti-microbial properties .
Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical reactions makes it valuable in the production of complex molecules .
作用机制
The mechanism of action of 5-Bromo-3,4-dihydroisoquinoline and its derivatives largely depends on the specific biological target and the nature of the derivative. Generally, the compound can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, derivatives of 3,4-dihydroisoquinoline have been shown to inhibit certain enzymes involved in inflammation and cancer progression .
相似化合物的比较
3,4-Dihydroisoquinoline: Lacks the bromine substitution, making it less reactive in certain chemical reactions.
5-Chloro-3,4-dihydroisoquinoline: Similar structure but with a chlorine atom instead of bromine, which can lead to different reactivity and biological activity.
5-Methoxy-3,4-dihydroisoquinoline:
Uniqueness: 5-Bromo-3,4-dihydroisoquinoline is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of various complex molecules. Additionally, the bromine atom can influence the biological activity of its derivatives, potentially leading to compounds with unique pharmacological properties .
属性
CAS 编号 |
1355060-38-6 |
|---|---|
分子式 |
C9H8BrN |
分子量 |
210.07 g/mol |
IUPAC 名称 |
5-bromo-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C9H8BrN/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-3,6H,4-5H2 |
InChI 键 |
YKZXVRNYHKWHQW-UHFFFAOYSA-N |
规范 SMILES |
C1CN=CC2=C1C(=CC=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7,12-trihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12056451.png)
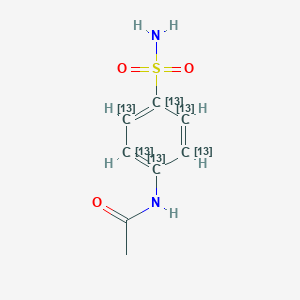
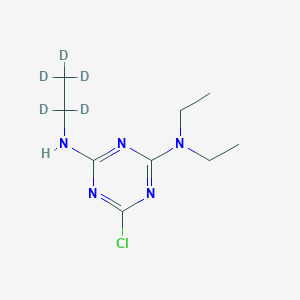
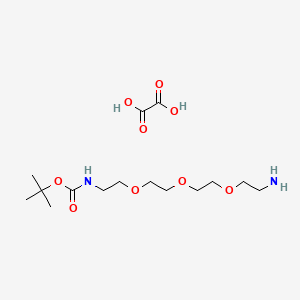
![Yohimbine-[13C,d3]](/img/structure/B12056476.png)

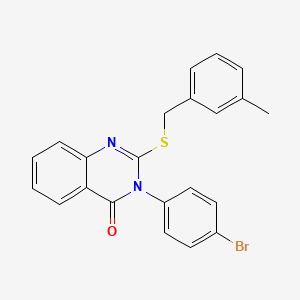
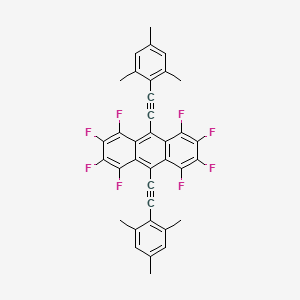


![Cyanomethyl [3-(trimethoxysilyl)propyl] trithiocarbonate](/img/structure/B12056503.png)

